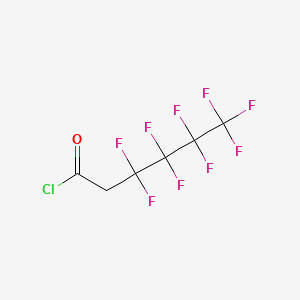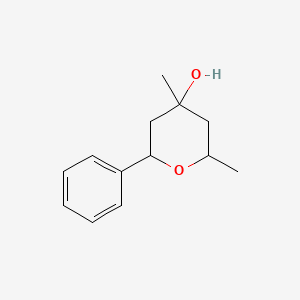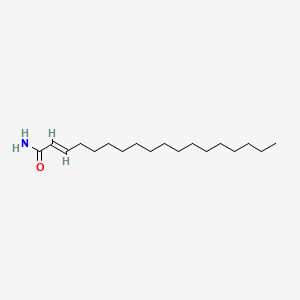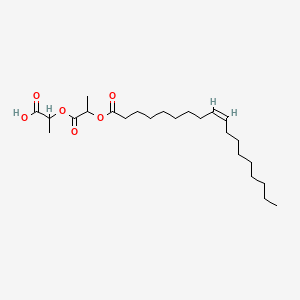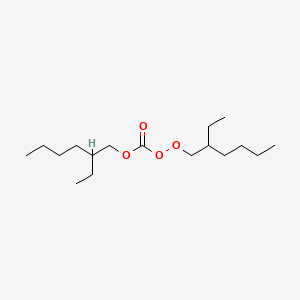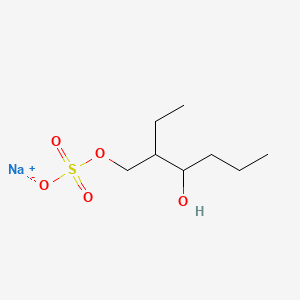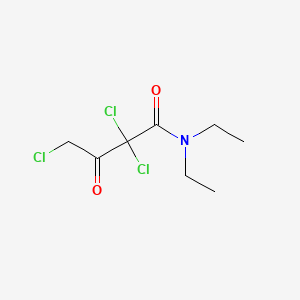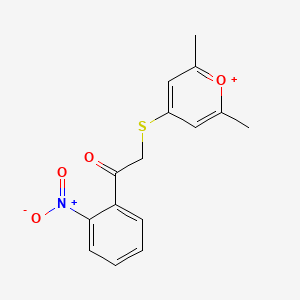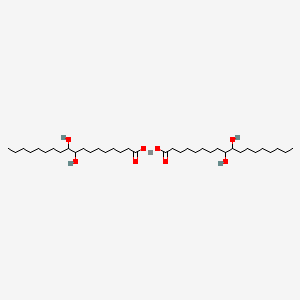
Calcium bis(9,10-dihydroxystearate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(9,10-dihydroxystearate): is a chemical compound with the molecular formula C36H70CaO8 . It is a calcium salt of 9,10-dihydroxystearic acid, which is a derivative of stearic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(9,10-dihydroxystearate) typically involves the reaction of 9,10-dihydroxystearic acid with a calcium salt, such as calcium chloride or calcium hydroxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of calcium bis(9,10-dihydroxystearate) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through filtration, washing, and drying steps .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(9,10-dihydroxystearate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to form the corresponding stearate.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce stearate .
Applications De Recherche Scientifique
Calcium bis(9,10-dihydroxystearate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, coatings, and other industrial products
Mécanisme D'action
The mechanism of action of calcium bis(9,10-dihydroxystearate) involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the calcium ion can participate in various biochemical processes, including signal transduction and enzyme activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in similar applications as calcium stearate.
Calcium oleate: A calcium salt of oleic acid, used in the production of soaps and detergents
Uniqueness
Calcium bis(9,10-dihydroxystearate) is unique due to the presence of hydroxyl groups on the stearic acid moiety, which imparts distinct chemical and physical properties. These hydroxyl groups enhance its reactivity and enable its use in specialized applications that are not feasible with other calcium salts .
Propriétés
Numéro CAS |
74220-13-6 |
|---|---|
Formule moléculaire |
C36H70CaO8 |
Poids moléculaire |
671.0 g/mol |
Nom IUPAC |
calcium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O4.Ca/c2*1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h2*16-17,19-20H,2-15H2,1H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
KYRPHMRHIPLASS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Ca+2] |
Numéros CAS associés |
120-87-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


